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Compound of Interest

Compound Name: Quinolin-6-yl methanesulfonate

Cat. No.: B11882365

Get Quote

Executive Summary
Quinolin-6-yl methanesulfonate represents a strategic "pivot point" in drug discovery. Derived

from the abundant precursor quinolin-6-ol, this reagent serves as a stable, atom-economical

alternative to aryl triflates and halides. While aryl triflates are highly reactive, they are thermally

unstable and prone to hydrolysis. Aryl mesylates, conversely, offer superior stability and

crystallinity but historically suffered from low reactivity.

Recent advances in ligand design (e.g., dialkylbiaryl phosphines) and nickel catalysis have

unlocked the reactivity of quinolinyl mesylates, allowing them to function as excellent

electrophiles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide

provides validated protocols to install carbon and nitrogen nucleophiles at the quinoline C6

position.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8]
[9][10]
Before use as an electrophile, the reagent must be synthesized or sourced. The mesylate is

significantly more stable than the corresponding sulfonyl chloride or triflate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b11882365#bc-rfq
https://www.benchchem.com/product/b11882365/docs?utm_src=pdf-body#application-note-high-efficiency-cross-coupling-using-quinolin-6-yl-methanesulfonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11882365?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name Quinolin-6-yl methanesulfonate

Molecular Formula C₁₀H₉NO₃S

Molecular Weight 223.25 g/mol

Leaving Group Mesylate (-OMs)

Reactivity Class Pseudohalide Electrophile

Storage
Ambient temperature, Desiccated (Stable for

months)

Standard Preparation Protocol
If the compound is not purchased, it can be synthesized from quinolin-6-ol.

Dissolution: Dissolve quinolin-6-ol (1.0 equiv) in anhydrous DCM (0.2 M).

Base Addition: Add Triethylamine (1.5 equiv) and cool to 0 °C.

Mesylation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).

Workup: Warm to RT (2 h). Quench with NaHCO₃. Wash with brine, dry over Na₂SO₄, and

concentrate.

Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (SiO₂,

EtOAc/Hexanes).

Strategic Workflow: The "Phenol-to-Lead" Pipeline
The following diagram illustrates how quinolin-6-yl methanesulfonate acts as a linchpin,

converting a phenol handle into diverse functional groups.
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Figure 1: Divergent synthesis workflow utilizing the mesylate as a stable electrophilic handle.[1]

[2]

Validated Application Protocols
Application A: Suzuki-Miyaura Cross-Coupling (C-C
Bond Formation)
Context: Aryl mesylates possess a stronger C-O bond than triflates. Standard Pd(PPh₃)₄

conditions often fail. Two distinct systems are recommended: a cost-effective Nickel system

and a high-performance Palladium system.

Method 1: The Nickel "Workhorse" (Cost-Effective)
Best for: Standard aryl boronic acids, scale-up chemistry. Mechanism: Ni(0) undergoes

oxidative addition into the C-O bond more readily than Pd in the absence of specialized

ligands.

Protocol:

Setup: In a glovebox or under Argon, charge a reaction vial with:

Quinolin-6-yl methanesulfonate (1.0 equiv, 1.0 mmol)
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Arylboronic acid (1.5 equiv)[3]

Catalyst: NiCl₂(dppe) (5 mol%)

Ligand: dppe (10 mol%) - Excess ligand stabilizes the active species.

Base: K₃PO₄ (3.0 equiv)

Solvent: Add anhydrous Toluene (5 mL).

Reaction: Heat to 100 °C for 12–24 hours.

Workup: Cool, filter through Celite, and purify via column chromatography.

Method 2: The Palladium "High-Performance" (Complex
Substrates)
Best for: Heteroaryl boronic acids, sterically hindered substrates. Key Component:[4][2]CM-

Phos or XPhos. These bulky, electron-rich ligands facilitate the difficult oxidative addition step.

Protocol:

Setup: Charge vial with:

Quinolin-6-yl methanesulfonate (1.0 equiv)

Boronic acid/ester (1.2 equiv)

Catalyst: Pd(OAc)₂ (2 mol%)

Ligand: CM-Phos (4 mol%) or XPhos (4 mol%)

Base: K₂CO₃ (3.0 equiv)

Solvent: t-Butanol or Dioxane (0.2 M).

Reaction: Heat to 80–100 °C for 4–12 hours.

Note: Water (1-2% v/v) can accelerate the reaction by solubilizing the base.
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Application B: Buchwald-Hartwig Amination (C-N Bond
Formation)
Context: Direct amination of quinolinyl mesylates is challenging due to the potential for catalyst

poisoning by the quinoline nitrogen. The use of BrettPhos is critical to prevent non-productive

coordination and accelerate reductive elimination.

Protocol:

Reagents:

Quinolin-6-yl methanesulfonate (1.0 equiv)

Primary or Secondary Amine (1.2 equiv)

Pre-catalyst: BrettPhos Pd G3 (1–3 mol%)

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

Solvent: t-Butanol or Toluene (degassed).

Conditions: Seal tube and heat to 100–110 °C for 12 hours.

Observation: The reaction mixture typically turns from orange to dark brown upon

completion.

Mechanistic Insight & Troubleshooting
The activation of the C-O bond in mesylates is the rate-determining step (RDS). Unlike halides,

the mesylate is a "harder" electrophile.

Catalytic Cycle Visualization
The following diagram highlights the critical role of the ligand (L) in fracturing the C-O bond.
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Figure 2: Palladium catalytic cycle emphasizing the oxidative addition barrier characteristic of

mesylate electrophiles.

Troubleshooting Table
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Issue Probable Cause Corrective Action

No Reaction (Starting Material

Recovered)
Oxidative addition failed.

Switch to NiCl₂(dppe) or

increase Pd ligand bulk (use

BrettPhos or CM-Phos).

Increase temp to 110°C.

Hydrolysis (Quinolin-6-ol

formed)

Water in solvent; Base too

strong.

Use anhydrous Toluene or

Dioxane. Switch base from

K₃PO₄ to K₂CO₃.

Homocoupling (Bi-quinoline) Disproportionation of catalyst.

Reduce catalyst loading;

Ensure strict O₂-free

conditions.

Low Yield with Heterocycles Catalyst poisoning by N-atoms.

Use BrettPhos Pd G3

precatalyst (ensures 1:1 L:Pd

ratio).

Comparison of Electrophiles
Why choose the mesylate over the triflate or chloride?

Feature
Quinolin-6-yl
Mesylate

Quinolin-6-yl
Triflate

Quinolin-6-yl
Chloride

Stability
High (Crystalline,

shelf-stable)

Low (Hydrolyzes,

requires -20°C)
Very High

Reactivity
Moderate (Need

specific ligands)

High (Standard

ligands work)

Low (Requires harsh

conditions)

Atom Economy Moderate
Poor (High MW

leaving group)
Excellent

Cost Low (MsCl is cheap)
High (Tf₂O is

expensive)
Low

Primary Use
Process Chemistry /

SAR
Early Discovery / HTE Commodity Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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